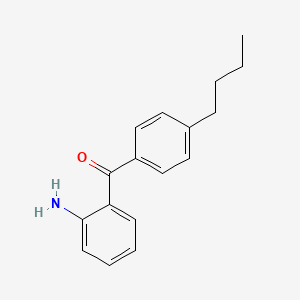

2-(4-Butylbenzoyl)aniline

Description

Contextualization within Benzoylaniline Chemical Space

The benzoylaniline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.com 2-Aminobenzophenones, in particular, are crucial precursors for the synthesis of a wide array of heterocyclic compounds, most notably the 1,4-benzodiazepines, a class of drugs with significant therapeutic applications. wum.edu.plasianpubs.org

The structure of 2-(4-Butylbenzoyl)aniline can be deconstructed into three key components: the aniline (B41778) ring, the benzoyl group, and the butyl substituent. Each of these can be modified to tune the molecule's properties. The amino group on the aniline ring is a key synthetic handle for further chemical transformations. The relative position of the amino and benzoyl groups influences the molecule's conformation and potential biological activity.

Significance and Scope of Academic Inquiry for this compound Derivatives

While this compound itself is not extensively studied, its potential derivatives are of considerable interest. The academic inquiry into related structures provides insight into the potential applications of this compound.

The modification of the benzoylaniline core is a common strategy in drug discovery. nedp.comcriver.com For instance, the introduction of various substituents on either aromatic ring can lead to compounds with a range of biological activities. Research has shown that substituted benzoylanilines can act as inhibitors for various enzymes and receptors. For example, certain 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been investigated as inhibitors of microRNA-21, an oncogenic microRNA. nih.gov

The presence of the 4-butyl group is also significant. In drug design, alkyl groups like the butyl group can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). ontosight.ai The butyl group, being lipophilic, can enhance the molecule's ability to cross cell membranes. ontosight.ai However, it can also be a site for metabolic modification by enzymes such as cytochrome P450s, which can lead to the formation of hydroxylated or other oxidized metabolites. hyphadiscovery.com The tert-butyl group, a structural isomer of the n-butyl group, is a common motif in drug design, valued for its ability to increase metabolic stability and provide steric bulk that can enhance binding to a biological target. hyphadiscovery.comenamine.netresearchgate.net

Table 2: Areas of Investigation for Benzoylaniline Derivatives

| Derivative Class | Area of Academic Inquiry | Potential Significance |

|---|---|---|

| Halogenated 2-Aminobenzophenones | Anticancer Activity | Development of new therapeutic agents. |

| Benzoylpiperidines | 5-HT₂ₐ Antagonists, MAGL Inhibitors | Treatment of neurological and other disorders. mdpi.com |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 Inhibition | Potential anticancer therapies. nih.gov |

| General Substituted Benzoylanilines | Precursors for 1,4-Benzodiazepines | Synthesis of psychoactive drugs. wum.edu.pl |

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(4-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSRYUSRVTYFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 2 4 Butylbenzoyl Aniline

Mechanistic Investigations of Benzoylaniline Formation

The formation of the 2-aminobenzophenone (B122507) scaffold, the core of 2-(4-butylbenzoyl)aniline, can be achieved through several synthetic routes, each with a distinct mechanistic pathway. One of the most classical methods is the Friedel-Crafts acylation. researchgate.net In this reaction, an aniline (B41778) derivative is acylated using a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. However, the presence of the amine group on the aniline ring can complicate the reaction, often requiring protection-deprotection strategies to avoid N-acylation and other side reactions. uva.es

A more direct and widely used method for forming the amide linkage in related benzanilide (B160483) structures is the Schotten-Baumann reaction. tifr.res.in This process involves the reaction of an amine with a benzoyl chloride under basic conditions. The mechanism proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the protonated amide. A base, typically aqueous sodium hydroxide (B78521) or pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion. uomustansiriyah.edu.iq

Alternative syntheses for the 2-aminobenzophenone core structure have been developed to overcome the limitations of classical methods. One such approach involves the nucleophilic substitution of nitrobenzenes with phenylacetonitrile, followed by the reduction of the resulting 2,1-benzisoxazole intermediate to yield the 2-aminobenzophenone. researchgate.nettubitak.gov.tr This two-step process, which can be enhanced by ultrasound irradiation, offers a versatile route to various substituted aminobenzophenones. researchgate.nettubitak.gov.tr Palladium-catalyzed methods, such as the addition of arylboronic acids to 2-aminobenzonitriles, also represent a modern approach to forming this key structural motif. researchgate.net

| Method | Key Reactants | Catalyst/Conditions | Mechanistic Hallmark |

|---|---|---|---|

| Friedel-Crafts Acylation | Aniline derivative, Benzoyl chloride | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution (on the ring) |

| Schotten-Baumann Reaction | Aniline, Benzoyl chloride | Aqueous base (e.g., NaOH) | Nucleophilic acyl substitution |

| Ghomi Method | Nitrobenzene, Phenylacetonitrile | KOH, then Fe/Acetic Acid | Nucleophilic aromatic substitution followed by reduction researchgate.nettubitak.gov.tr |

| Palladium-Catalyzed Coupling | 2-Aminobenzonitrile, Arylboronic acid | Pd Catalyst | Cross-coupling reaction researchgate.net |

Reaction Mechanisms of Derivatives and Analogues of this compound

The this compound structure contains multiple reactive sites, allowing for a diverse range of transformations through various mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for derivatives of this compound, particularly when the aromatic rings are substituted with appropriate activating groups and leaving groups. byjus.comwikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur on simple aryl halides under normal conditions due to the high energy required to form an aryl cation (SN1) or the steric hindrance of the ring preventing backside attack (SN2). wikipedia.orgpressbooks.pub

The SNAr pathway becomes viable when strong electron-withdrawing groups (such as -NO₂) are positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org The mechanism proceeds in two steps: addition-elimination. youtube.com

Addition: A nucleophile attacks the electrophilic carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups is crucial as they delocalize the negative charge, stabilizing this intermediate. libretexts.org

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

For analogues of this compound, this pathway allows for the introduction of various nucleophiles onto the aromatic rings, provided they are suitably activated. The rate of reaction is influenced by the strength of the electron-withdrawing groups, the nature of the leaving group, and the reactivity of the nucleophile.

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of otherwise inert C-H bonds. sigmaaldrich.com In derivatives of this compound, the amide or amine functionalities can act as directing groups, guiding a metal catalyst to a specific C-H bond, typically at the ortho position, to achieve high regioselectivity. uva.es Metals such as palladium, rhodium, and cobalt are commonly employed. core.ac.ukshu.ac.uk

The general mechanism often involves the following key steps:

Coordination and C-H Cleavage: The directing group (e.g., the amide oxygen or amine nitrogen) coordinates to the metal center. This brings the catalyst into close proximity to the ortho C-H bond, facilitating its cleavage through a process like a concerted metalation-deprotonation (CMD) pathway to form a metallacycle intermediate. uva.essnnu.edu.cn

Insertion or Transmetalation: The metallacycle can then react with a coupling partner. For instance, it might undergo migratory insertion with an alkyne, alkene, or isocyanide. nih.gov Alternatively, it could undergo transmetalation with an organometallic reagent. snnu.edu.cn

Reductive Elimination: The final step is typically reductive elimination, where the new C-C or C-heteroatom bond is formed, releasing the functionalized product and regenerating the active catalyst. snnu.edu.cnnih.gov

Rhodium-catalyzed annulation reactions of N-benzoylsulfonamides (analogues of the amide portion) with isocyanides have been shown to proceed via a five-membered rhodacycle intermediate formed through C-H activation. nih.gov Similarly, palladium catalysts, often in a Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle, are widely used for C-H arylation, alkenylation, and other functionalizations. snnu.edu.cnresearchgate.net These methods provide a step-economical route to build molecular complexity on the benzoylaniline scaffold. sigmaaldrich.comorganic-chemistry.org

| Catalyst System | Directing Group | Key Intermediate | Typical Transformation | Reference |

|---|---|---|---|---|

| Palladium(II) | Amide, Amine | Palladacycle | Arylation, Alkenylation | uva.es |

| Rhodium(III) | Amide, Sulfonamide | Rhodacycle | Annulation with Alkynes/Isocyanides | nih.govrsc.org |

| Cobalt(III) | Amide | Cobaltacycle | Amidation | shu.ac.uk |

Tautomerism describes the chemical equilibrium between constitutional isomers, typically involving the migration of a proton. libretexts.orgleah4sci.com In molecules with structures analogous to this compound, several forms of tautomerism are possible.

Keto-Enol Tautomerism: The benzophenone (B1666685) moiety contains a ketone functional group. Under acidic or basic conditions, it can exist in equilibrium with its enol tautomer, which features a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). byjus.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen (acid-catalyzed) or deprotonation of the alpha-carbon (base-catalyzed), followed by rearrangement. leah4sci.com Although the keto form is generally much more stable and heavily favored at equilibrium for simple ketones, the presence of specific structural features or solvent environments can influence the position of this equilibrium. libretexts.orgacs.org

Imine-Enamine and Other Tautomers: The aniline part of the molecule and its derivatives can participate in other tautomeric equilibria. For example, if the amine nitrogen is involved in the formation of a heterocyclic ring system, imine-enamine tautomerism can occur. Studies on related Schiff bases derived from aminobenzophenones demonstrate the existence of different tautomeric forms in solution and the solid state, which can be elucidated using spectroscopic methods like NMR. researchgate.net

Photoinduced Isomerization: Beyond tautomerism, certain benzophenone derivatives can undergo photoinduced rotational isomerization. Upon absorption of light, the molecule can be promoted to an excited state where rotation around single bonds, such as the bond connecting the phenyl rings to the carbonyl group, becomes possible. This can lead to different conformers (e.g., anti vs. gauche), which may have different relaxation pathways or reactivity. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of 2 4 Butylbenzoyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of a molecule's electronic and geometric properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(4-Butylbenzoyl)aniline, DFT calculations, often employing a basis set such as B3LYP/6-31+G(d,p), are used to optimize the molecule's geometry. chalcogen.ro This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

These calculations also provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. This information is vital for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. pearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the analysis of its HOMO and LUMO provides insights into its chemical reactivity and kinetic stability. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. youtube.com The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to represent different charge regions. researchgate.net

Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov Green areas denote neutral potential. For this compound, the MEP map would highlight the electron-rich areas, such as those around the nitrogen and oxygen atoms, and electron-deficient regions, providing a visual guide to its chemical behavior. researchgate.net

Supramolecular Interactions and Complexation Studies

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules bound together by non-covalent interactions. beilstein-journals.org While specific studies on the inclusion complexes of this compound are not extensively documented in the provided search results, the principles of supramolecular chemistry suggest that its structure, featuring both hydrogen bond donors (the -NH group) and acceptors (the carbonyl oxygen), as well as aromatic rings capable of π-π stacking, makes it a candidate for forming host-guest complexes with molecules like cyclodextrins or calixarenes. These interactions are driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects.

Crystal Engineering and Intermolecular Interactions

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The way molecules of this compound pack in a crystal lattice is determined by a network of non-covalent interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govnih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

Computational Approaches for Reaction Optimization and Pathway Prediction

Computational chemistry is increasingly used to optimize reaction conditions and predict reaction pathways, saving time and resources in the laboratory. tesisenred.net For the synthesis of this compound and its derivatives, computational methods can be employed to:

Model Reaction Mechanisms: DFT calculations can be used to elucidate the step-by-step mechanism of a chemical reaction, identifying transition states and intermediates. This helps in understanding the factors that control the reaction's outcome.

Predict Reactivity and Selectivity: By calculating the activation energies for different possible reaction pathways, computational models can predict the most likely product and explain the observed regioselectivity or stereoselectivity.

Optimize Reaction Conditions: Theoretical models can screen for the most effective catalysts or solvents and predict the optimal temperature and pressure for a given transformation, guiding the experimental setup for higher yields and purity.

While specific computational studies on the reaction optimization for this compound were not detailed in the provided search results, the general application of these computational approaches is a standard practice in modern synthetic chemistry. sobereva.com

Research Findings on this compound in Computational Chemistry Remain Elusive

Despite a thorough review of scientific literature, specific theoretical and computational chemistry studies focusing solely on the structure-activity relationship (SAR) of this compound are not publicly available.

Searches for dedicated research on the computational descriptors and SAR methodologies for this compound did not yield any specific studies, precluding the generation of an article based on the requested detailed outline. The scientific community has published extensively on quantitative structure-activity relationship (QSAR) methodologies and their application to a wide array of chemical compounds. fiveable.metaylorfrancis.comresearchgate.net These studies utilize computational descriptors to predict the biological activity of molecules, a crucial step in modern drug discovery. fiveable.meresearchgate.net

However, the focus of these available studies is on other classes of compounds, such as benzimidazoles, nih.gov quinolinequinones, dergipark.org.tr and various derivatives of other parent molecules. nih.govtandfonline.comcore.ac.ukacs.org While some of these studies investigate compounds with moieties structurally similar to parts of this compound, such as a 4-tert-butylphenyl group, the specific compound of interest is not the subject of these papers.

Advanced Analytical Characterization of 2 4 Butylbenzoyl Aniline and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-butylbenzoyl)aniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The expected chemical shifts are based on data from analogous 2-aminobenzophenone (B122507) and 4-substituted benzoyl compounds. tandfonline.comtubitak.gov.trresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the butyl chain and the two aromatic rings. The protons of the butyl group typically appear in the upfield region (δ 0.9-2.7 ppm). The aromatic protons resonate in the downfield region (δ 6.5-8.0 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. The broad singlet for the amine (-NH₂) protons is also a key diagnostic feature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) is particularly noteworthy, appearing significantly downfield (typically >195 ppm). The aliphatic carbons of the butyl group are found in the upfield region, while the aromatic carbons resonate between approximately 115 and 150 ppm.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Butyl -CH₃ | ~0.9 (triplet) | ~13.9 |

| Butyl -CH₂-CH₃ | ~1.4 (sextet) | ~22.3 |

| Butyl -CH₂-CH₂-Ar | ~1.6 (quintet) | ~33.0 |

| Butyl -CH₂-Ar | ~2.7 (triplet) | ~35.5 |

| -NH₂ | ~6.0 (broad singlet) | - |

| Aromatic C-H | 6.6 - 7.8 (multiplets) | 115 - 135 |

| Aromatic Quaternary C | - | 135 - 151 |

| C=O | - | ~196 |

Infrared (IR) and Raman Spectroscopy (including SERS)

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed in the range of 1640-1660 cm⁻¹. aip.orgresearchgate.net The position of this band can be influenced by substitution on the phenyl rings. The N-H stretching vibrations of the primary amine group appear as two distinct bands in the 3300-3500 cm⁻¹ region. nist.govchemicalbook.com Other characteristic bands include C-H stretching from the aromatic rings and the alkyl chain (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a prominent feature in the Raman spectrum. aip.org Aromatic ring vibrations often give strong Raman signals, making it a useful tool for studying the backbone structure. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal intensity for trace-level detection.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Ketone) | 1640 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule's conjugated system. The 2-aminobenzophenone core is the primary chromophore.

UV-Vis Absorption: The absorption spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the benzophenone (B1666685) moiety. tandfonline.comshimadzu.com Typically, two main absorption bands are observed for such compounds: a strong band at shorter wavelengths (around 250 nm) and a weaker, broader band at longer wavelengths (around 350-380 nm). nih.gov The exact position and intensity of these bands can be influenced by solvent polarity and substitution on the aromatic rings.

Fluorescence Spectroscopy: While many benzophenone derivatives are not strongly fluorescent due to efficient intersystem crossing to the triplet state, some 2-aminobenzophenone derivatives exhibit fluorescence. researchgate.netresearchgate.net Excitation at the absorption maxima can lead to emission at longer wavelengths. The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular environment and substitution pattern.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for the unambiguous confirmation of the elemental formula of this compound (C₁₇H₁₉NO). By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish the target compound from other species with the same nominal mass. ub.edu This technique is essential for confirming the identity of newly synthesized compounds and for identifying unknowns in complex mixtures.

Hyphenated MS Techniques (LC-MS, GC-MS, Q-TOF LC-MS)

Combining chromatography with mass spectrometry allows for the separation, detection, and identification of this compound and its derivatives in complex matrices. nih.govnih.gov

LC-MS: Liquid chromatography-mass spectrometry is a widely used technique for the analysis of benzophenone derivatives. frontiersin.org Reversed-phase HPLC is typically used for separation, coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns of the protonated molecule [M+H]⁺. Common fragmentation pathways for benzophenones involve cleavage of the bonds adjacent to the carbonyl group. researchgate.netresearchgate.net

GC-MS: Gas chromatography-mass spectrometry can also be used, particularly for more volatile or derivatized analogues. spectrabase.com The compound is separated based on its boiling point and polarity in a capillary column before being ionized, typically by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, enabling the separation, identification, and quantification of components in a mixture.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the determination of aniline (B41778) and its derivatives, particularly in environmental samples. epa.govd-nb.info For volatile and thermally stable derivatives of this compound, GC provides high resolution and sensitivity. Often, a derivatization step is necessary for polar and thermolabile aniline compounds to improve their volatility and thermal stability for GC analysis. thermofisher.com

GC coupled with a mass spectrometer (GC-MS) offers a powerful method for both separation and identification of aniline derivatives. nih.gov This combination allows for the unequivocal identification of compounds based on their mass spectra. For trace analysis in complex matrices like groundwater, GC-MS/MS (tandem mass spectrometry) can provide even higher sensitivity and selectivity. d-nb.inforesearchgate.net

A typical GC oven temperature program for aniline derivative analysis:

| Step | Temperature (°C) | Hold Time (min) | Rate (°C/min) |

|---|---|---|---|

| Initial | 70 | 1 | - |

| Ramp 1 | 150 | 0 | 3 |

| Ramp 2 | 280 | - | 10 |

This data is based on a method for the analysis of aniline derivatives in groundwater. d-nb.inforesearchgate.net

The choice of detector is crucial in GC analysis. While flame ionization detectors (FID) are common, a nitrogen-phosphorus detector (NPD) can offer better selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov For unfamiliar samples, it is highly recommended to use GC-MS for absolute analyte identification. epa.gov

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is an indispensable technique for characterizing polymeric derivatives of this compound. SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution. paint.org Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules have a longer path and elute later. paint.org

Coupling SEC with a multi-angle light scattering (MALS) detector (SEC-MALS) provides absolute weight-average molar mass values without the need for column calibration with standards of the same polymer type. rsc.org This is particularly important for novel polymers where standards may not be available. In two-dimensional chromatography systems, SEC is often used as the second dimension to separate polymers based on their molecular size. nih.govnih.gov

Key information obtained from SEC analysis of polymers:

| Parameter | Description |

|---|---|

| Number-average molecular weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-average molecular weight (Mw) | An average that is more sensitive to the presence of high molecular weight species. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution. |

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. wikipedia.orgebi.ac.uk By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgebi.ac.uk

For derivatives of this compound that can be crystallized, X-ray crystallography provides unambiguous structural information, including the conformation of the molecule and the nature of intermolecular interactions in the solid state. This information is invaluable for understanding the relationship between molecular structure and macroscopic properties. The process involves four main steps: crystallization, data collection, structure solution, and refinement. nih.gov Obtaining a high-quality single crystal is often the most challenging step. nih.gov

Example of crystallographic data for an aniline derivative:

| Parameter | Value |

|---|---|

| Compound | N-[2-(Benzylsulfanyl)benzylidene]-2-(methylsulfanyl)aniline |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.7960 (7) |

| b (Å) | 17.1416 (16) |

| c (Å) | 11.2536 (14) |

| β (°) | 106.699 (8) |

| Volume (ų) | 1810.0 (3) |

This data is for a related aniline derivative and serves as an illustrative example. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of this compound and its derivatives, particularly those designed for electronic applications. Cyclic voltammetry involves sweeping the potential of an electrode and measuring the resulting current. This provides information about the oxidation and reduction potentials of the compound, which are related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For polymeric derivatives, electrochemical characterization can also be used to study the process of electropolymerization and to assess the electrochemical stability and conductivity of the resulting polymer films. For instance, in the study of copolymers of dianilines and aniline, cyclic voltammetry can be used to monitor the growth of the polymer film on the electrode surface. The temperature dependence of the conductivity of these films can also be measured to understand the charge transport mechanism. researchgate.net

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of this compound derivatives, particularly polymers, SEM can be used to examine the structure of thin films, powders, or other solid forms.

SEM analysis can reveal information about:

Surface topography: The presence of features such as pores, cracks, or grains.

Morphology: The shape and size of particles or domains within a material.

Composition: When coupled with energy-dispersive X-ray spectroscopy (EDS), SEM can provide elemental analysis of the sample surface.

This morphological information is critical for applications where the surface structure plays a key role, such as in sensors, coatings, and electronic devices.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for material characterization)

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to determine the melting point, glass transition temperature, and other phase transitions of materials.

For benzophenone derivatives, DSC provides crucial information about their crystalline nature and purity. The melting temperature (Tm) is a key characteristic. For instance, studies on bromo-substituted benzophenones have shown that the position of the substituent on the phenyl ring significantly influences the melting point. An increase in the distance of the bromine atom from the carbonyl group leads to an increase in the melting point. rsc.org This highlights the sensitivity of DSC in detecting subtle structural changes.

Table 1: Melting Points of Selected Benzophenone Derivatives Determined by DSC

| Compound | Melting Temperature (°C) |

| Benzophenone | 48.5 |

| 2-Bromobenzophenone | 44.85 |

| 3-Bromobenzophenone | 78.45 |

| 4-Bromobenzophenone | 84.85 |

| 2-Amino-5-chlorobenzophenone | 95.0-102.0 |

Note: Data for bromo-substituted benzophenones is derived from the literature and is presented here to illustrate the application of DSC. rsc.org The melting point for 2-Amino-5-chlorobenzophenone is from a product specification sheet.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound. TGA can identify the temperature at which a material begins to degrade, the rate of degradation, and the amount of residual mass.

In the context of "this compound" and its derivatives, TGA would be employed to assess their suitability for applications where thermal stability is critical. For example, benzophenone derivatives incorporated into polymers, such as poly(amide-imide)s, have been shown to exhibit good thermal stability, with no significant weight loss observed before 400 °C in some cases. dergipark.org.tr The thermal decomposition temperatures (Td) for various benzophenone-based materials used in organic light-emitting diodes (OLEDs) have been reported to be in the range of 218–553 °C, indicating high thermal stability. nih.gov

Table 2: Illustrative Thermal Decomposition Data for Benzophenone-Based Materials

| Material Type | Decomposition Temperature (Td) Range (°C) |

| Benzophenone-based Host Materials (OLEDs) | 218 - 553 |

| Benzophenone-based Emitter Materials (OLEDs) | 278 - 497 |

| Poly(amide-imide)s with Benzophenone moieties | > 400 |

Note: This table provides a general range of decomposition temperatures for classes of materials containing the benzophenone moiety to illustrate the utility of TGA. dergipark.org.trnih.gov

Advanced Applications and Research Trajectories of 2 4 Butylbenzoyl Aniline and Its Analogues

Role in Advanced Materials Science

The unique structure of 2-(4-Butylbenzoyl)aniline, featuring a flexible butyl group, a rigid benzophenone (B1666685) core, and a reactive aniline (B41778) moiety, makes it an intriguing candidate for materials science. Its analogues have been explored for integration into complex molecular systems, contributing to the development of functional organic materials.

Integration into Polymeric and Conjugated Systems

The development of π-conjugated polymers is a cornerstone of modern materials science, with applications in electronics and photonics. rsc.org Building blocks for these polymers are typically aromatic rings capable of forming extended electronic systems. While this compound itself is not a conventional monomer, its aniline and benzophenone components are moieties that can be incorporated into polymer backbones or as pendant groups to tune material properties.

The aniline group, after appropriate derivatization, can be polymerized or copolymerized, while the benzophenone unit can impart specific photochemical properties. The butyl group enhances solubility, a critical factor for processing and fabricating polymer-based devices. The incorporation of such structures can influence the polymer's morphology, solid-state organization, and ultimately, its electronic performance. rsc.org Analogous aromatic amines and ketones are frequently used to construct polymers with tailored optical and electronic characteristics.

Contributions to Organic Electronics and Optoelectronic Materials

Organic electronics leverage the properties of π-conjugated organic molecules for applications in devices like transistors and sensors. The design of new organic optoelectronic materials often involves modifying molecular structures to control their photophysical properties. tubitak.gov.tr The 2-aminobenzophenone (B122507) framework is a valuable scaffold in this regard. The interaction between the amino group (an electron donor) and the benzoyl group (an electron acceptor) creates an intramolecular charge-transfer character that is fundamental to many optoelectronic phenomena.

By modifying the substituents on the aromatic rings, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission of light. The butyl group in this compound could further be used to improve the processability of potential organic semiconductor materials, a key challenge in the field.

Application as Ligands or Precursors in Catalysis

The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to facilitate chemical reactions. The 2-aminobenzophenone structure is a well-established precursor for synthesizing ligands, particularly tetradentate Schiff-base ligands. asianpubs.org The amino group can readily react with aldehydes or ketones to form an imine, which, along with other coordinating atoms, can chelate to a metal ion.

These metal complexes, featuring ligands derived from 2-aminobenzophenone analogues, have shown utility in various catalytic processes. The electronic properties of the ligand, influenced by substituents like the butyl group, can modulate the reactivity of the metal center. Furthermore, o-aminophenol-based ligands, which share structural similarities, are known to participate in oxygen activation reactions and catalytic C-H amination, highlighting the potential of this class of compounds in catalysis.

| Precursor Class | Ligand Type | Metal Complex Example | Catalytic Application Area |

| 2-Aminobenzophenone | Schiff Base | Mn(II), Co(II), Cu(II) Complexes | Redox Reactions, Antimicrobial Activity Screening |

| o-Aminophenol | NNO Pincer Ligand | Pd(NNO)AP Complex | C-H Amination |

| o-Aminophenol | Facial Tridentate | Fe(III) Complexes | C-C Bond Cleavage, Dioxygen Activation |

Function as a Model Compound in Fundamental Chemical Research

Beyond its potential applications, the 2-aminobenzophenone scaffold serves as an excellent model for investigating fundamental principles in organic chemistry, from reaction mechanisms to non-covalent interactions.

Investigation of Amide Reactivity and Transformations

2-Aminobenzophenones are pivotal intermediates in the synthesis of numerous heterocyclic compounds, including benzodiazepines, quinolines, and quinazolines. asianpubs.orgnih.gov The synthesis of 2-aminobenzophenones often involves Friedel-Crafts acylation of anilines, a classic reaction for studying electrophilic aromatic substitution. tandfonline.comresearchgate.net The subsequent transformations of the amino and carbonyl groups provide a rich platform for studying reaction mechanisms.

For instance, the synthesis of phenazepam, a benzodiazepine, utilizes a 2-aminobenzophenone derivative that undergoes a one-pot alkylation-cyclization procedure. acs.org The reactivity of the amide bond within these cyclic structures is of significant interest. Studies on the formation and hydrolysis of the amide group in these systems provide valuable insights into reaction kinetics and the influence of electronic and steric effects. google.com The development of synthetic methodologies for 2-aminobenzophenones, such as those starting from acyl hydrazides or involving palladium-catalyzed reactions, continues to be an active area of research, demonstrating the compound's role in advancing synthetic organic chemistry. nih.govacs.org

| Synthetic Method | Key Reagents | Product Class | Significance |

| Friedel-Crafts Acylation | Substituted Anilines, Benzoyl Chloride | 2-Aminobenzophenones | Classic route, studies on catalyst efficiency. tandfonline.comresearchgate.net |

| Aryne-Based Rearrangement | Acyl Hydrazides | Protected 2-Aminobenzophenones | Novel route tolerant of various functional groups. nih.govacs.org |

| Palladium-Catalyzed Addition | 2-Aminobenzonitriles, Sodium Arylsulfinates | 2-Aminobenzophenones | High functional group compatibility. nih.gov |

| Nucleophilic Substitution & Reduction | Nitrobenzenes, Phenylacetonitrile | 2-Aminobenzophenones | Convenient two-step method, can be enhanced by ultrasound. tubitak.gov.tr |

Studies on Supramolecular Host-Guest Interactions

Supramolecular chemistry explores the chemistry "beyond the molecule," focusing on the non-covalent interactions that govern molecular recognition and self-assembly. The structure of this compound contains several features that could participate in host-guest interactions.

Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions with other aromatic systems.

Carbonyl Group: The oxygen atom of the ketone is a hydrogen bond acceptor.

Amino Group: The N-H protons are hydrogen bond donors.

Butyl Group: The aliphatic chain can participate in hydrophobic (van der Waals) interactions.

This combination of functionalities makes the molecule a candidate for studies involving molecular recognition. For example, it could act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. Conversely, dimers or larger aggregates of this compound could potentially form, creating a pocket capable of hosting smaller molecules. While specific studies on this compound are not prominent, the principles of supramolecular chemistry suggest its potential as a model for investigating the interplay of hydrogen bonding, π-stacking, and hydrophobic forces in molecular assembly.

Advanced Synthetic Intermediate in Fine Chemical Synthesis

This compound, a member of the 2-aminobenzophenone family of compounds, serves as a crucial building block in the synthesis of a variety of fine chemicals. nih.gov Its unique structure, featuring both an amino and a carbonyl group in an ortho position on the benzene (B151609) ring, makes it a valuable synthon for constructing complex heterocyclic systems. asianpubs.org

Precursor in Complex Organic Molecule Construction

The strategic placement of the amino and carbonyl functionalities in this compound and its analogues allows for their versatile application as precursors in the synthesis of numerous complex organic molecules. These include, but are not limited to, acridones, quinolines, quinazolines, and benzodiazepines. nih.govwum.edu.pl The reactivity of the 2-aminobenzophenone scaffold enables its participation in various cyclization and condensation reactions to form these intricate heterocyclic frameworks. ijrti.org

For instance, 2-aminobenzophenones are well-established starting materials for the synthesis of acridones, a class of compounds with significant biological and material science applications. nih.govorganic-chemistry.org The intramolecular cyclization of 2-aminobenzophenone derivatives is a common strategy to construct the acridone (B373769) core.

Furthermore, the aniline moiety is a fundamental component in synthetic chemistry, serving as a building block for a wide range of molecules. beilstein-journals.org The presence of the benzoyl group in this compound provides an additional site for chemical modification, further expanding its utility in the construction of diverse and complex molecular architectures. This dual reactivity makes it a valuable intermediate for medicinal chemists and organic synthetic chemists alike.

The synthesis of various heterocyclic compounds often relies on the versatile reactivity of aniline derivatives. researchgate.net For example, the development of one-pot multicomponent reactions for the synthesis of 2-substituted benzothiazole (B30560) derivatives highlights the importance of aniline-based starting materials. researchgate.net Similarly, the synthesis of novel thiazol-2(3H)-imines has been achieved through one-pot reactions involving aniline derivatives. mdpi.com

The broader class of 2-aminobenzophenones, to which this compound belongs, has been synthesized through various methods, including the Friedel–Crafts acylation of anilines. researchgate.net This highlights the foundational role of aniline chemistry in accessing these important synthetic intermediates.

Table 1: Examples of Complex Organic Molecules Derived from 2-Aminobenzophenone Precursors

| Class of Compound | Synthetic Utility |

|---|---|

| Acridones | Building blocks for functional materials and biologically active molecules. nih.govorganic-chemistry.org |

| Quinolines | Core structures in many pharmaceuticals and natural products. nih.gov |

| Quinazolines | Important scaffolds in medicinal chemistry with a wide range of biological activities. nih.gov |

| Benzodiazepines | A class of psychoactive drugs. nih.govwum.edu.pl |

Future Research Directions and Emerging Opportunities

The field of benzoylaniline chemistry is continually evolving, with ongoing research focused on the development of novel architectures, sustainable synthetic methods, and expanded applications. The following sections outline key areas of future research and emerging opportunities.

Rational Design of Next-Generation Benzoylaniline Architectures

The development of linear self-eliminating (LSE) systems, which are oligomers of branched linkers, demonstrates an innovative approach to designing complex molecular architectures based on aniline building blocks. renyi.hucapes.gov.br These systems can be designed to disassemble and release effector molecules upon a specific triggering event, opening up possibilities for advanced drug delivery systems and responsive materials. renyi.hu

Enhanced Sustainability through Advanced Green Chemistry Integration

A significant future direction in the synthesis of this compound and its analogues is the integration of green chemistry principles. Traditional synthetic methods often rely on harsh reaction conditions and stoichiometric amounts of reagents that are not environmentally friendly. researchgate.net Future research will focus on developing more sustainable and efficient synthetic routes.

This includes the exploration of catalytic dehydrogenation methods for the synthesis of substituted anilines, which represents a more atom-economical approach compared to classical methods that involve nitration and subsequent reduction. researchgate.net The challenge lies in developing catalysts and reaction conditions that are both efficient and environmentally benign. The shift away from preformed benzene rings as starting materials towards the synthesis of anilines from non-aromatic reactants is a paradigm-shifting approach that aligns with the goals of green chemistry. x-mol.com

Development of Novel Methodologies for Functionalization

The development of new methods for the functionalization of the benzoylaniline core is a key area for future research. This includes the exploration of novel catalytic systems and reaction pathways to introduce a wider range of functional groups at specific positions on the molecule. The ability to precisely modify the structure of this compound and its analogues is crucial for fine-tuning their properties for specific applications.

Recent advances in synthetic chemistry, such as the development of one-pot multicomponent reactions, offer efficient and versatile strategies for the synthesis of complex heterocyclic compounds from simple starting materials like anilines. researchgate.net These methods allow for the rapid generation of molecular diversity and the construction of novel benzoylaniline-containing scaffolds.

Interdisciplinary Research Collaborations

The full potential of this compound and its analogues can be realized through interdisciplinary research collaborations. The diverse applications of these compounds in areas ranging from materials science to medicinal chemistry necessitate a collaborative approach that brings together experts from different fields.

For example, collaborations between synthetic chemists and materials scientists can lead to the development of novel organic electronic materials with tailored properties. Similarly, partnerships between medicinal chemists and biologists are essential for the design and evaluation of new therapeutic agents based on the benzoylaniline scaffold. The inherent versatility of heterocyclic compounds, which can be readily synthesized from aniline precursors, makes them attractive targets for such interdisciplinary endeavors. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Butylbenzoyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of aniline derivatives with 4-butylbenzoyl chloride under acidic catalysis. Optimization of reaction parameters (e.g., AlCl₃ as a Lewis catalyst, solvent polarity, and temperature) is critical for yield improvement. For example, analogous compounds achieve yields >85% when reactions are conducted in dry dichloromethane at 0–5°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the butyl chain and benzoyl-aniline linkage, while Fourier-Transform Infrared (FTIR) confirms carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 268.18). X-ray crystallography may resolve steric effects of the butyl group in the solid state .

Q. How does the electron-donating butyl group influence the compound’s reactivity?

- Methodological Answer : The butyl group’s inductive effect increases electron density at the aniline ring, enhancing electrophilic substitution at the para position. Conversely, the benzoyl group withdraws electrons, directing reactivity toward nucleophilic attacks on the carbonyl. Competitive reactions (e.g., nitration vs. acylation) require controlled stoichiometry and monitoring via TLC .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in catalytic hydrogenation studies of this compound?

- Methodological Answer : Discrepancies in reduction products (e.g., amine vs. alcohol formation) arise from catalyst choice (Pd/C vs. Raney Ni) and solvent polarity. DFT studies suggest the benzoyl group’s electron-withdrawing nature stabilizes intermediates, favoring amine formation under H₂/Pd/C in ethanol. Contrasting results in non-polar solvents (toluene) may stem from incomplete hydrogen activation .

Q. How can computational modeling predict the compound’s bioactivity against kinase targets?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess charge transfer potential, while molecular docking (AutoDock Vina) simulates binding to ATP-binding pockets in kinases. For example, the butyl chain’s hydrophobicity may enhance binding to kinase hydrophobic regions (ΔG ≈ -9.2 kcal/mol in EGFR simulations) .

Q. What strategies resolve discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer : Variability often stems from differences in cell permeability (logP ≈ 3.5) and metabolic stability. Standardize assays using isogenic cell lines and LC-MS quantification of intracellular concentrations. For instance, HepG2 cells show higher IC₅₀ (12 µM) than HEK293 (8 µM) due to cytochrome P450-mediated detoxification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.